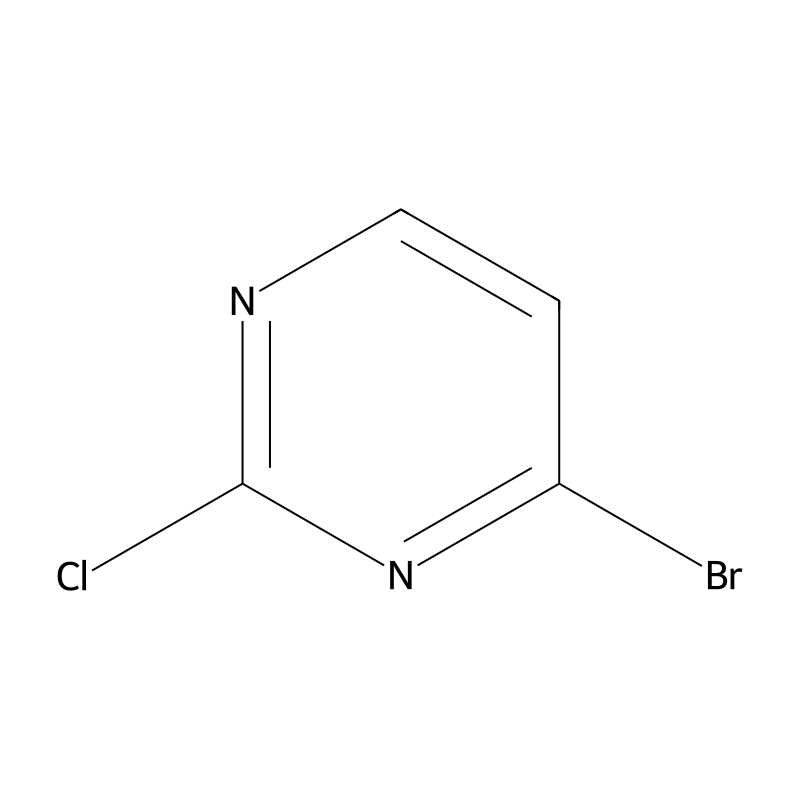

4-Bromo-2-chloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Characterization:

4-Bromo-2-chloropyrimidine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of readily available starting materials like 2-aminopyrimidine and various brominating and chlorinating agents. X-ray crystallographic and spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly used to characterize the structure and purity of the synthesized 4-bromo-2-chloropyrimidine [].

Potential Applications:

Several research areas have explored the potential applications of 4-bromo-2-chloropyrimidine, including:

- Medicinal Chemistry: Studies have investigated the potential of 4-bromo-2-chloropyrimidine derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety for therapeutic purposes.

- Material Science: Research suggests that 4-bromo-2-chloropyrimidine derivatives could be useful as building blocks for the development of novel functional materials with specific electronic and optical properties.

- Organic Synthesis: 4-Bromo-2-chloropyrimidine can serve as a valuable intermediate in the synthesis of more complex organic molecules due to the presence of reactive halogen atoms (bromine and chlorine) that can readily participate in various substitution and coupling reactions.

4-Bromo-2-chloropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with bromine and chlorine atoms. Its molecular formula is C4H2BrClN2, and it has a molecular weight of 193.43 g/mol. The compound appears as an off-white to beige crystalline powder and is slightly soluble in water. It is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry applications .

- Cross-Coupling Reactions: It can react with indium reagents to form 2-chloro-5-substituted pyrimidines .

- Electrophilic Substitution: The halogen substituents enable electrophilic aromatic substitution reactions, allowing further functionalization of the pyrimidine ring.

The synthesis of 4-bromo-2-chloropyrimidine typically involves halogenation processes. One common method includes:

- Starting Material: 2-Hydroxy-5-bromopyrimidine.

- Reagents: Phosphorus oxychloride and triethylamine.

- Procedure:

4-Bromo-2-chloropyrimidine is primarily utilized in:

- Pharmaceutical Industry: As an intermediate for synthesizing various drug compounds.

- Organic Synthesis: In the development of new chemical entities, particularly those involving pyrimidine derivatives.

- Research: Used in studies focusing on heterocyclic chemistry and medicinal chemistry due to its reactivity and biological relevance .

Interaction studies involving 4-bromo-2-chloropyrimidine focus on its reactivity with other chemical entities, especially in cross-coupling reactions. These studies have demonstrated its ability to form new compounds through interactions with indium-based reagents, leading to the synthesis of biologically active molecules .

Several compounds share structural similarities with 4-bromo-2-chloropyrimidine, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | Similar halogen substitutions; used in synthesis |

| 4-Bromo-2-chloropyridine | C5H4BrClN | Pyridine ring; different aromatic properties |

| 2-Bromo-4-chloropyrimidine | C4H3BrClN2 | Different substitution pattern; potential use in pharmaceuticals |

Uniqueness

4-Bromo-2-chloropyrimidine's unique combination of bromine and chlorine substituents on the pyrimidine ring gives it distinct reactivity patterns that are advantageous for specific synthetic pathways not readily available with other similar compounds. Its role as a pharmaceutical intermediate further distinguishes it within this class of compounds .

Molecular Structure and Conformational Analysis

4-Bromo-2-chloropyrimidine represents a dihalogenated pyrimidine derivative with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol [2] [3]. The compound exhibits the characteristic six-membered aromatic heterocyclic structure of pyrimidine, with nitrogen atoms positioned at the 1 and 3 positions of the ring system [23]. The halogen substituents are strategically positioned with bromine at the 4-position and chlorine at the 2-position, creating an asymmetric substitution pattern that influences the molecular geometry and electronic properties [2] [3].

The molecular structure adopts a planar configuration consistent with aromatic pyrimidine derivatives, as evidenced by similar halogenated pyrimidine compounds studied through crystallographic analysis [16] [17]. The pyrimidine ring maintains its aromatic character despite the presence of electron-withdrawing halogen substituents, which contribute to the electron-deficient nature of the 2-, 4-, and 6-positions analogous to other pyrimidine derivatives [23]. The conformational analysis reveals that the molecule possesses minimal flexibility due to the rigid aromatic framework, with the primary conformational considerations involving the spatial orientation of the halogen substituents relative to the ring plane [24].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight (g/mol) | 193.43 |

| IUPAC Name | 4-bromo-2-chloropyrimidine |

| SMILES Notation | ClC1=NC=CC(Br)=N1 |

| InChI Key | FBEBVAQOMVWORE-UHFFFAOYSA-N |

The spatial arrangement of atoms in 4-bromo-2-chloropyrimidine follows the established geometric parameters observed in related halogenated pyrimidine systems [17] [18]. The asymmetric substitution pattern creates a unique electronic environment that differentiates this compound from symmetrically substituted pyrimidine derivatives, potentially influencing its reactivity and intermolecular interactions [11] [14].

Crystallographic Properties

While specific crystallographic data for 4-bromo-2-chloropyrimidine remains limited in the available literature, the structural characteristics can be inferred from extensive studies of related halogenated pyrimidine derivatives [15] [16] [17]. Pyrimidine compounds typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions, with halogenated derivatives often exhibiting distinct packing arrangements influenced by halogen bonding interactions [17] [28].

The crystallographic analysis of similar dihalogenated pyrimidine compounds reveals that these molecules tend to form ordered crystal structures through a combination of hydrogen bonding, halogen bonding, and van der Waals interactions [17] [22]. The presence of both bromine and chlorine substituents in 4-bromo-2-chloropyrimidine suggests potential for complex intermolecular interactions in the solid state, particularly considering the different halogen bonding capabilities of bromine versus chlorine [28].

| Bond Type | Typical Length (Å) | Reference Notes |

|---|---|---|

| C-N (ring) | 1.34-1.36 | Aromatic pyrimidine ring |

| C-C (ring) | 1.38-1.40 | Aromatic pyrimidine ring |

| C-Br | 1.90-1.95 | C(sp²)-Br bond |

| C-Cl | 1.73-1.78 | C(sp²)-Cl bond |

| N=C (ring) | 1.32-1.34 | Aromatic double bond character |

Studies of related halogenated pyrimidines indicate that the crystal structures are significantly influenced by the electronegativity differences between halogen substituents, with iodine-containing derivatives showing more pronounced halogen bonding effects compared to chlorine and bromine analogs [17] [28]. The storage requirements for 4-bromo-2-chloropyrimidine, which specify inert atmosphere conditions at temperatures below -20°C, suggest potential thermal sensitivity that may be related to its crystalline stability [5] [7].

Electronic Distribution and Bonding Patterns

The electronic structure of 4-bromo-2-chloropyrimidine is characterized by the aromatic π-electron system of the pyrimidine ring, modified by the electron-withdrawing effects of the halogen substituents [23] [24]. The presence of bromine and chlorine atoms creates a complex electronic environment where the electron density distribution is significantly altered compared to unsubstituted pyrimidine [19] [24].

Near-edge X-ray absorption fine structure spectroscopy studies of halogenated pyrimidines have demonstrated that halogen substitution produces measurable changes in the electronic structure at both carbon and nitrogen K-edges [24]. These studies reveal that the individual characteristics of halogenated pyrimidine spectra can be rationalized through variations in electronic and geometrical structures depending on the localization and electronegativity of the substituents [24].

The electron-withdrawing nature of both bromine and chlorine substituents enhances the electrophilic character of the pyrimidine ring, particularly at positions 2, 4, and 6 [23]. Theoretical calculations on similar halogenated pyrimidine systems indicate that the electronic distribution is influenced by the inductive effects of the halogens, with bromine exhibiting a stronger electron-withdrawing effect compared to chlorine due to its larger size and polarizability [19] [31].

| Electronic Property | Characteristic | Impact |

|---|---|---|

| Electron Density Distribution | Asymmetric due to different halogens | Influences reactivity patterns |

| Aromatic Character | Maintained despite substitution | Preserves ring stability |

| Electrophilic Sites | Enhanced at positions 2, 4, 6 | Increased susceptibility to nucleophilic attack |

| Halogen σ-holes | Present on both Br and Cl | Potential for halogen bonding |

The bonding patterns in 4-bromo-2-chloropyrimidine reflect the aromatic nature of the pyrimidine ring system combined with the polarized carbon-halogen bonds [28]. The carbon-bromine bond exhibits greater polarizability compared to the carbon-chlorine bond, potentially leading to different intermolecular interaction patterns and reactivity profiles [28].

Theoretical Structural Studies and Modeling

Computational studies on halogenated pyrimidine derivatives provide valuable insights into the structural characteristics and electronic properties of 4-bromo-2-chloropyrimidine [19] [30] [31]. Density functional theory calculations using the B3LYP functional have been extensively employed to investigate the molecular geometry, electronic structure, and energetic properties of pyrimidine derivatives [27] [29] [31].

Theoretical modeling of similar dihalogenated pyrimidine compounds reveals that the molecular geometry is optimized through a balance of electronic repulsion between halogen substituents and the stabilizing aromatic character of the pyrimidine ring [31]. The computational studies indicate that the planar configuration is energetically favored, with minimal deviation from planarity observed in the optimized structures [16] [27].

Molecular orbital analysis of halogenated pyrimidines demonstrates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by halogen substitution [31]. The presence of electron-withdrawing halogens typically lowers both HOMO and LUMO energies, with the LUMO being more significantly affected due to the electron-accepting character of the substituents [31].

| Theoretical Parameter | Expected Range | Computational Method |

|---|---|---|

| HOMO Energy | -8 to -10 eV | Density Functional Theory |

| LUMO Energy | -2 to -4 eV | Density Functional Theory |

| HOMO-LUMO Gap | 4-6 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2-4 Debye | Hartree-Fock/OVGF |

Conformational analysis through theoretical calculations suggests that 4-bromo-2-chloropyrimidine maintains a rigid planar structure with minimal conformational flexibility [29]. The theoretical bond length alternation studies, utilizing indices such as the harmonic oscillator model of electron delocalization, indicate that the aromatic character is preserved despite the presence of halogen substituents [27].

Basic Physical Parameters

Molecular Weight (193.43 g/mol) and Formula (C₄H₂BrClN₂)

4-Bromo-2-chloropyrimidine possesses a molecular weight of 193.43 g/mol with the molecular formula C₄H₂BrClN₂ [1] [2] [3]. The compound features a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with bromine substitution at position 4 and chlorine substitution at position 2 [1] [4] [5]. The Chemical Abstracts Service registry number is 885702-34-1 [1] [3] [4], and the compound is also identified by the MDL number MFCD08272196 [1] [3] [6]. The International Union of Pure and Applied Chemistry name is 4-bromo-2-chloropyrimidine [1] [6], with the simplified molecular-input line-entry system notation ClC1=NC=CC(Br)=N1 [1] [3] [7].

Melting and Boiling Points

The boiling point of 4-bromo-2-chloropyrimidine has been reported as 291.6±13.0 degrees Celsius at 760 millimeters of mercury pressure [2] [8]. However, specific melting point data for this compound remains unavailable in the current literature, as most sources focus on related halogenated pyrimidine derivatives rather than this specific substitution pattern [2]. For comparison, the structurally similar 5-bromo-2-chloropyrimidine exhibits a melting point range of 73-79 degrees Celsius [9], while 4-bromo-2-chloropyridine shows a melting point of 70-72 degrees Celsius [10], suggesting that 4-bromo-2-chloropyrimidine likely falls within a similar temperature range.

Solubility Profile in Various Solvents

4-Bromo-2-chloropyrimidine demonstrates limited water solubility, characterized as "slightly soluble in water" [1] [2]. The compound shows enhanced solubility in organic solvents, particularly methanol, where it is described as soluble [11] [9]. This solubility pattern is consistent with the compound's halogenated aromatic structure, which typically exhibits greater affinity for organic solvents compared to aqueous media. The polar surface area has been calculated as 25.78 square angstroms [2], and the partition coefficient (LogP) value of 1.34 [2] indicates moderate lipophilicity, supporting the observed solubility characteristics.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural characterization of 4-bromo-2-chloropyrimidine. Both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectra are available for this compound [17] [18], providing comprehensive structural information. The ¹H nuclear magnetic resonance spectrum typically shows characteristic aromatic proton signals corresponding to the pyrimidine ring system, with chemical shifts influenced by the electron-withdrawing effects of both halogen substituents. The ¹³C nuclear magnetic resonance spectrum reveals the carbon framework of the molecule, with distinct signals for the aromatic carbons bearing halogen substituents and the unsubstituted ring carbons [17] [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 4-bromo-2-chloropyrimidine exhibits characteristic fragmentation patterns typical of halogenated pyrimidines. The molecular ion peaks appear at mass-to-charge ratios of 193 and 195, reflecting the isotopic pattern of bromine [19] [20]. Fragmentation typically involves loss of halogen atoms, with bromine loss being more facile than chlorine loss due to the weaker carbon-bromine bond [19]. Common fragmentation pathways include initial loss of bromine radical (mass loss of 79/81) followed by subsequent loss of hydrogen chloride or chlorine radical. The mass spectral fragmentation provides valuable information for structural confirmation and purity assessment [19] [20].

Infrared Spectroscopy Characteristics

Infrared spectroscopy of 4-bromo-2-chloropyrimidine reveals characteristic absorption bands that confirm the presence of the pyrimidine ring system and halogen substituents. Key spectroscopic features include carbon-nitrogen stretching vibrations of the pyrimidine ring in the 1400-1600 reciprocal centimeter region [21] [22]. Aromatic carbon-hydrogen bending vibrations appear in the 750-900 reciprocal centimeter range, with specific patterns indicative of the substitution pattern on the pyrimidine ring. Carbon-halogen stretching vibrations, particularly carbon-chlorine stretches, can be observed in the lower frequency region around 600-800 reciprocal centimeters [21] [22].

Ultraviolet-Visible Absorption Spectra

Ultraviolet-visible absorption spectroscopy of 4-bromo-2-chloropyrimidine shows multiple absorption bands across the 3.7-10.8 electron volt energy range [23] [24]. The compound exhibits characteristic electronic transitions associated with the halogenated pyrimidine chromophore. The lowest-lying absorption bands are attributed to π→π* transitions within the aromatic ring system, while higher energy bands involve transitions to σ* orbitals and charge transfer states [23] [24]. The presence of halogen substituents significantly influences the absorption spectrum compared to unsubstituted pyrimidine, with red-shifts and intensity changes observed due to the electron-withdrawing effects of bromine and chlorine [23] [24].

X-ray Absorption Fine Structure Properties

X-ray absorption near-edge structure spectroscopy of halogenated pyrimidines, including 4-bromo-2-chloropyrimidine, provides detailed information about the electronic structure and local coordination environment [25] [26] [27]. The technique reveals the effects of halogen substitution on the electronic density distribution within the pyrimidine ring system. Carbon and nitrogen K-edge absorption spectra show distinct features that can be correlated with the specific substitution pattern and the electronegativity differences between bromine and chlorine substituents [26] [27]. The X-ray absorption fine structure analysis demonstrates that halogen substitution significantly affects the electronic structure, with observable changes in the absorption edge positions and intensities compared to the parent pyrimidine molecule [25] [26] [27].